molecular formula C13H20N2O B13842628 1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine

1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine

Cat. No.: B13842628
M. Wt: 220.31 g/mol
InChI Key: APVVJXRURDLQPA-UHFFFAOYSA-N
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Description

1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine is a synthetic compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydroisoquinoline.

    N-Methylation: The tetrahydroisoquinoline is subjected to N-methylation using formaldehyde and formic acid to introduce the N,N-dimethyl group.

    Final Product: The final product, this compound, is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and batch processing, with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Scientific Research Applications

1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a neuroprotective agent.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors and enzymes involved in neuroprotection.

    Pathways: It may modulate signaling pathways related to oxidative stress and inflammation, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of the target compound.

    1,2,3,4-tetrahydroisoquinoline: A parent compound with similar biological activities.

    N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline: A structurally related compound with different substituents.

Uniqueness

1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group and N,N-dimethyl substitution make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C13H20N2O/c1-15(2)9-13-12-5-4-11(16-3)8-10(12)6-7-14-13/h4-5,8,13-14H,6-7,9H2,1-3H3

InChI Key

APVVJXRURDLQPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1C2=C(CCN1)C=C(C=C2)OC

Origin of Product

United States

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